![molecular formula C16H15N3O2 B4673599 4-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4673599.png)
4-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
4-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique structure and properties, which make it a promising candidate for drug development and other scientific research applications.
Mechanism of Action
The exact mechanism of action of 4-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but several studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cell growth and proliferation. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine can affect several biochemical and physiological processes in cells. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its anti-cancer activity. This compound has also been shown to modulate the expression of certain genes involved in inflammation and cell signaling, which may be relevant for its use as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its unique structure and properties, which make it a promising candidate for drug development and other scientific research applications. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain applications.
Future Directions
There are several future directions for research on 4-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is the development of more efficient and scalable synthesis methods for this compound. Another area of interest is the identification of the exact mechanism of action and molecular targets of this compound, which may lead to the development of more effective cancer treatments and anti-inflammatory agents. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo, which is important for its eventual clinical use.
Scientific Research Applications
4-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant activity against several types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
5-(3-phenoxypropyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-5-14(6-3-1)20-12-4-7-15-18-16(19-21-15)13-8-10-17-11-9-13/h1-3,5-6,8-11H,4,7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHULAWVSDWNAPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC2=NC(=NO2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3-Phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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